Hexanoic acid,6-[(1h-indazol-5-ylcarbonyl)amino]-
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Overview
Description
Hexanoic acid,6-[(1h-indazol-5-ylcarbonyl)amino]- is a compound that features a hexanoic acid moiety linked to an indazole ring through a carbonyl group. Indazole-containing compounds are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
The synthesis of Hexanoic acid,6-[(1h-indazol-5-ylcarbonyl)amino]- typically involves the formation of the indazole ring followed by its attachment to the hexanoic acid moiety. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often use copper or silver catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: These reactions involve the reduction of azides or nitro compounds to form the indazole ring.
Industrial Production Methods: Industrial synthesis may involve large-scale reactions using optimized conditions to maximize yield and minimize byproducts.
Chemical Reactions Analysis
Hexanoic acid,6-[(1h-indazol-5-ylcarbonyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon
Major Products: The major products depend on the specific reaction conditions but can include hydroxylated, aminated, or substituted derivatives of the original compound
Scientific Research Applications
Hexanoic acid,6-[(1h-indazol-5-ylcarbonyl)amino]- has several scientific research applications:
Mechanism of Action
The mechanism of action of Hexanoic acid,6-[(1h-indazol-5-ylcarbonyl)amino]- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Hexanoic acid,6-[(1h-indazol-5-ylcarbonyl)amino]- can be compared with other indazole-containing compounds:
Similar Compounds: Examples include indazole-3-carboxylic acid, indazole-5-carboxylic acid, and 1H-indazole-6-amine
Uniqueness: The unique structure of Hexanoic acid,6-[(1h-indazol-5-ylcarbonyl)amino]- provides distinct biological activities and chemical reactivity compared to other indazole derivatives
Properties
IUPAC Name |
6-(1H-indazole-5-carbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-13(19)4-2-1-3-7-15-14(20)10-5-6-12-11(8-10)9-16-17-12/h5-6,8-9H,1-4,7H2,(H,15,20)(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPLFQJWXARIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCC(=O)O)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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